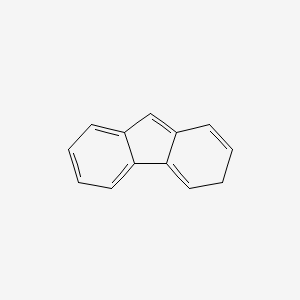

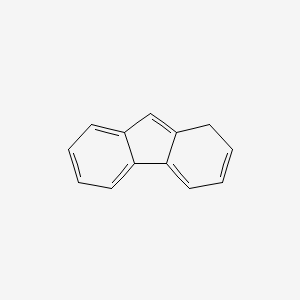

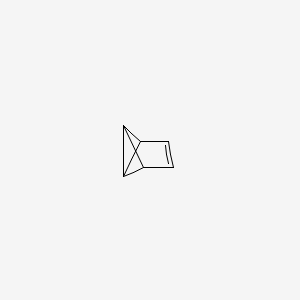

1H-Fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Fluorene, also known as 9H-fluorene, is an organic compound with the formula (C₆H₄)₂CH₂. It forms white crystals that exhibit a characteristic aromatic odor similar to that of naphthalene. Despite its name, it does not contain the element fluorine; rather, it derives its name from the violet fluorescence it exhibits .

Métodos De Preparación

1H-Fluorene can be synthesized through several methods:

Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen atoms from diphenylmethane to form this compound.

Reduction of Fluorenone: Fluorenone can be reduced using zinc or hypophosphorous acid-iodine to yield this compound.

Industrial Production: For commercial purposes, this compound is obtained from coal tar.

Análisis De Reacciones Químicas

1H-Fluorene undergoes various chemical reactions:

Oxidation: It can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of fluorenone back to this compound can be achieved using zinc or hypophosphorous acid-iodine.

Substitution: The C9-H sites of the fluorene ring are weakly acidic (pKa = 22.6 in DMSO). Deprotonation gives the stable fluorenyl anion, which is aromatic and acts as a nucleophile.

Aplicaciones Científicas De Investigación

1H-Fluorene has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1H-fluorene involves its ability to form stable anions and act as a nucleophile. The fluorenyl anion, formed by deprotonation, is aromatic and reacts with electrophiles at the 9-position. This property is exploited in various chemical reactions and applications .

Comparación Con Compuestos Similares

1H-Fluorene can be compared with other similar compounds:

Anthracene: Both are polycyclic aromatic hydrocarbons, but anthracene has three fused benzene rings, while this compound has two benzene rings and a five-membered ring.

Naphthalene: Naphthalene has two fused benzene rings, similar to this compound, but lacks the five-membered ring.

Phenanthrene: Phenanthrene has three fused benzene rings arranged in a different configuration compared to this compound.

This compound stands out due to its unique structure, which includes a five-membered ring, and its ability to exhibit violet fluorescence, making it valuable in various scientific and industrial applications.

Propiedades

Número CAS |

244-36-0 |

|---|---|

Fórmula molecular |

C13H10 |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

1H-fluorene |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-5,7-9H,6H2 |

Clave InChI |

MHSNPENQYMSGDI-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC=C2C1=CC3=CC=CC=C32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)

![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)

![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)

![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)